molecular formula C9H9F3O2 B13656121 (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol

(S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol

Cat. No.: B13656121
M. Wt: 206.16 g/mol
InChI Key: MCAYQVHHKRKRLD-QMMMGPOBSA-N
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Description

(1S)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H9F3O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is characterized by the presence of a trifluoromethyl group and a methoxyphenyl group attached to an ethan-1-ol backbone. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and trifluoroacetaldehyde.

    Reaction Conditions: The reaction is carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to reduce the aldehyde group to an alcohol group.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired enantiomer.

Industrial Production Methods

In an industrial setting, the production of (1S)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-ol may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the reduction reaction.

    Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.

    Automated Purification Systems: Using automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be further reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation Products: Formation of ketones or aldehydes.

    Reduction Products: Formation of different alcohol derivatives.

    Substitution Products: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

(1S)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-ol is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The methoxyphenyl group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(2-Fluoro-4-methoxyphenyl)ethan-1-ol: Similar structure but with a fluorine atom instead of a trifluoromethyl group.

    1-(4-Methoxyphenyl)ethanol: Lacks the trifluoromethyl group, making it less lipophilic.

    2-(4-Methoxyphenyl)ethanol: Similar structure but with a different substitution pattern on the phenyl ring.

Uniqueness

(1S)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties such as increased lipophilicity and metabolic stability. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H9F3O2

Molecular Weight

206.16 g/mol

IUPAC Name

(1S)-2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol

InChI

InChI=1S/C9H9F3O2/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5,8,13H,1H3/t8-/m0/s1

InChI Key

MCAYQVHHKRKRLD-QMMMGPOBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H](C(F)(F)F)O

Canonical SMILES

COC1=CC=C(C=C1)C(C(F)(F)F)O

Origin of Product

United States

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